butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine
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Overview
Description
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine: is a chemical compound with a unique structure that includes a butyl group, a fluoroethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine typically involves the reaction of a pyrazole derivative with a fluoroethylating agent under controlled conditions. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors.
Fluoroethylation: Introduction of the fluoroethyl group using reagents like fluoroethyl halides.
Butylation: Addition of the butyl group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Material Science: It could be used in the development of new materials with unique properties.
Biology:
Biochemical Studies: The compound might be used to study enzyme interactions and other biochemical processes.
Medicine:
Drug Development:
Industry:
Chemical Manufacturing: Utilized in the synthesis of other complex molecules.
Agriculture: Possible use in the development of agrochemicals.
Mechanism of Action
The mechanism by which butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine exerts its effects would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing various molecular pathways. The fluoroethyl group could enhance its binding affinity to certain targets, while the pyrazole ring might contribute to its overall stability and reactivity.
Comparison with Similar Compounds
- Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
- Butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
Comparison:
- Structural Differences : The position of the fluoroethyl group on the pyrazole ring can significantly influence the compound’s properties and reactivity.
- Unique Properties : Butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine may exhibit unique binding affinities and reactivity profiles compared to its analogs, making it particularly valuable for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H19ClFN3 |
---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H18FN3.ClH/c1-2-3-5-12-7-10-8-13-14(9-10)6-4-11;/h8-9,12H,2-7H2,1H3;1H |
InChI Key |
FLPFTIRYMKAIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)CCF.Cl |
Origin of Product |
United States |
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